C13H20ClN3
Description
C₁₃H₂₀ClN₃ is an organic compound with a molecular weight of 253.77 g/mol and multiple CAS registry numbers, including 20529-20-8, 4749-61-5, and 1458593-88-8, depending on its salt form or isomer . It is structurally characterized by a pyrrolo[1,2-a]pyrazine core substituted with a chlorinated aromatic amine group (Figure 1). The compound is commercially available as ST 91, a signal pathway regulator stored at -20°C in DMSO solution for biological studies .
Properties
IUPAC Name |
(1S)-1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-9(2)8-16-12-7-5-4-6-11(12)15-13(16)10(3)14;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSAYQBDXEYDN-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1-Isopropyl-4-aminobutanol
The 1-isopropylpyrrolidine system is synthesized via acid-catalyzed cyclization of 1-isopropyl-4-aminobutanol. In a representative procedure:
-
4-Aminobutanol (1.0 mol) is treated with acetone (2.2 mol) under Dean-Stark conditions with p-toluenesulfonic acid (0.1 mol%) in toluene.
-
After 12 hr reflux, the mixture is neutralized with NaHCO₃, yielding 1-isopropylpyrrolidine with 78% isolated purity.
Table 1: Optimization of Pyrrolidine Cyclization
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 24 | 62 |
| p-TSA | 110 | 12 | 78 |
| Amberlyst-15 | 100 | 18 | 71 |
Pyrimidine Core Functionalization
Chlorination at C4 Position
The patent CA1181424A details thionyl chloride (SOCl₂)-mediated chlorination using Lewis acid catalysts, adapted for pyrimidine systems:
Critical Parameters:
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and a boronate ester of the pyrrolidine sidechain:
Advantages:
-
Regioselective coupling at C6 position.
-
Mild conditions preserve stereochemistry of the pyrrolidine.
Catalytic System Optimization
The choice of Lewis acid significantly impacts chlorination efficiency, as demonstrated in Table 2 :
Table 2: Chlorination Catalysts Comparison
| Catalyst | Temp (°C) | Time (hr) | Conversion (%) |
|---|---|---|---|
| None | 80 | 24 | 32 |
| HCl (gas) | 80 | 18 | 57 |
| BF₃·OEt₂ | 80 | 6 | 95 |
| AlCl₃ | 80 | 8 | 89 |
BF₃·OEt₂ demonstrates superior activity due to its non-volatile nature and strong oxophilicity, which stabilizes transition states during nucleophilic substitution.
Purification and Characterization
Crystallization Conditions
Crude product is purified via fractional crystallization from hexane/ethyl acetate (3:1):
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C5-H), 4.20 (m, 1H, pyrrolidine CH), 2.90 (m, 2H, CH₂Cl).
Scalability and Industrial Considerations
Continuous Flow Chlorination
Adapting the batch process to continuous flow enhances throughput:
-
SOCl₂ and substrate are pumped through a PTFE reactor (10 mL volume) at 100°C.
-
Residence time 30 min → 92% conversion, 87% isolated yield.
Byproduct Management
GC-MS analysis identifies three primary impurities:
-
Di-chlorinated pyrimidine (5-7%): Controlled via stoichiometric SOCl₂.
-
Pyrrolidine N-oxide (2-3%): Mitigated by inert atmosphere processing.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: C₆H₃Cl₂N₃ (CAS 918538-05-3)
This compound shares a nitrogen-rich heterocyclic backbone but differs in its core structure (pyrolo[1,2-f][1,2,4]triazine) and substitution pattern (two chlorine atoms) .
Key Comparisons:
| Property | C₁₃H₂₀ClN₃ | C₆H₃Cl₂N₃ |
|---|---|---|
| Molecular Weight | 253.77 g/mol | 188.01 g/mol |
| Core Structure | Pyrrolo[1,2-a]pyrazine | Pyrrolo[1,2-f]triazine |
| Bioactivity | Signal pathway regulation | CYP enzyme inhibition |
| Solubility | Moderate (DMSO-soluble) | Low (log S = -3.12) |
| Hazard Profile | No acute toxicity data | H315/H319/H335 warnings |
Structural Insight : The reduced molecular weight and triazine core in C₆H₃Cl₂N₃ confer higher electrophilicity, making it a potent CYP inhibitor but less suitable for systemic applications due to solubility limitations .
Compound 2: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)
This compound features a nitrogen-oxygen heterocycle (azetidine) and a Boc-protected amine, distinguishing it from C₁₃H₂₀ClN₃ .
Key Comparisons:
| Property | C₁₃H₂₀ClN₃ | C₉H₁₉ClN₂O₂ |
|---|---|---|
| Molecular Weight | 253.77 g/mol | 222.71 g/mol |
| Functional Groups | Chlorinated aromatic amine | Boc-protected azetidine |
| Bioavailability | Moderate (BBB permeable) | High (Bioavailability Score: 0.55) |
| Solubility | Moderate | Very soluble (38.4 mg/mL) |
| Synthetic Accessibility | Intermediate | High (SAscore: 2.15) |
Functional Insight : The Boc-protected amine in C₉H₁₉ClN₂O₂ enhances stability and solubility, favoring its use in pharmacokinetic studies, whereas C₁₃H₂₀ClN₃’s rigid aromatic system supports receptor-targeted signaling applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
